

Toxicological profile and human health risk assessment of Ipconazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ipconazole*

Cat. No.: B053594

[Get Quote](#)

An In-depth Technical Guide on the Toxicological Profile and Human Health Risk Assessment of **Ipconazole**

Introduction

Ipconazole is a triazole fungicide used as a seed treatment to control a range of diseases in various crops, including cereals, cotton, and vegetables[1][2]. As with any agrochemical, a thorough understanding of its toxicological profile is essential for assessing potential risks to human health. This technical guide provides a comprehensive overview of the toxicity of **ipconazole**, detailing findings from a wide range of studies and outlining the basis for its human health risk assessment. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety evaluation.

Toxicological Profile

The toxicological database for **ipconazole** is extensive, comprising studies that evaluate its effects following acute, subchronic, and chronic exposures across various routes and in multiple species.

Absorption, Distribution, Metabolism, and Excretion (ADME)

In rats, orally administered **ipconazole** is rapidly and extensively absorbed, with absorption rates exceeding 90% at low doses. Peak plasma concentrations are typically reached within

about 6 hours. The highest tissue concentrations are found in the liver. Elimination is also rapid, with over 90% of the administered dose excreted in urine and feces within 72 hours, indicating a low potential for bioaccumulation. The primary metabolic pathways involve hydroxylation of the parent compound, with metabolites excreted mainly in the feces and bile as glucuronide conjugates. A key metabolite identified in the urine of male rats is free triazole.

Acute Toxicity

Ipconazole exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure[1][3]. It is not a skin irritant or sensitizer but is classified as a slight to moderate eye irritant in rabbits.

Table 1: Acute Toxicity of **Ipconazole**

Route	Species	Value (LD50/LC50)	Result	Citation
Oral	Rat	1338 mg/kg bw	Low Toxicity	
Dermal	Rat	>2000 mg/kg bw	Low Toxicity	

| Inhalation | Rat | >1880 mg/m³ (4-hr) | Low Toxicity | |

Repeated Dose Toxicity (Subchronic and Chronic)

Repeated dose studies in mice, rats, and dogs have identified the liver, kidneys, and adrenal glands as primary target organs[1]. Common histopathological findings across species include hepatocytic hypertrophy and fatty vacuolation.

- In Mice: A 13-week dietary study resulted in increased liver weights at 500 ppm.
- In Rats: Long-term studies (up to 104 weeks) noted epithelial hyperplasia and hyperkeratosis in the non-glandular region of the stomach. Portal-of-entry irritation effects were also seen in the esophagus, larynx, and hard palate following inhalation exposure[1].
- In Dogs: Dogs appear to be the most sensitive species. A 1-year chronic toxicity study revealed reddening of the skin on the gums, ears, and muzzle, as well as cataracts and lenticular degeneration at higher doses. The No-Observed-Adverse-Effect-Level (NOAEL)

from this study was 1.5 mg/kg bw/day, based on skin reddening and decreased body weight gain in females at the next dose level[4].

Genotoxicity and Carcinogenicity

Ipconazole has been evaluated in a comprehensive battery of genotoxicity tests, including in vitro assays for point mutations and chromosomal damage and an in vivo mouse micronucleus assay. All tests yielded negative results, indicating no potential for genotoxicity or mutagenicity[3].

Long-term carcinogenicity studies in both rats and mice showed no evidence of treatment-related tumor induction[3]. Based on these findings, **ipconazole** is classified as "not likely to be a human carcinogen"[3][4].

Reproductive and Developmental Toxicity

Ipconazole is not considered a primary reproductive or developmental toxicant.

- **Reproductive Toxicity:** In a two-generation rat reproduction study, the NOAEL for offspring was 100 ppm (equivalent to 8-9.3 mg/kg bw/day), based on reduced body weight and differences in organ weights at the highest dose of 300 ppm. No primary effects on reproductive parameters were observed[5][6].
- **Developmental Toxicity:** Developmental studies in rats and rabbits showed effects such as increased visceral and skeletal variations, but these were typically observed at doses that also caused maternal toxicity[3][4]. The developmental NOAEL in a rat study was determined to be 3 mg/kg bw/day[7].

Neurotoxicity and Endocrine Disruption

There is no consistent evidence of neurotoxicity in the available database for **ipconazole** from acute, subchronic, or chronic studies[4]. However, recent research has begun to explore potential neurodevelopmental effects. One study using zebrafish embryos suggested that **ipconazole** exposure could reduce locomotive activity and alter the development of GABAergic inhibitory neurons, potentially through mitochondrial dysfunction and the generation of reactive oxygen species (ROS)[8][9][10]. Another study in rats indicated that **ipconazole** can induce

oxidative stress and activate cell death and inflammasome pathways in various brain regions[11].

As a triazole fungicide, **ipconazole** is subject to review under the Endocrine Disruptor Screening Program[1]. While conazoles can inhibit ergosterol biosynthesis, the class shows a variable pattern of toxicological responses in mammals, and there is currently no conclusive data to suggest a common mechanism of endocrine toxicity[3][4].

Quantitative Toxicity Data Summary

The following tables summarize the key quantitative endpoints used for risk assessment.

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from Repeated Dose Studies

Study Type / Duration	Species	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Effects Observed at LOAEL	Citation
Chronic Toxicity (1-year)	Dog	1.5	5	Skin reddening, decreased body weight gain (females)	[4]
Carcinogenicity (104-week)	Rat	13.3 (males) / 12.6 (females)	-	No treatment-related neoplastic findings	
2-Generation Reproduction	Rat	8-9.3 (offspring)	-	Reduced bodyweight and organ weight differences in F1/F2 offspring	
Developmental Toxicity	Rat	3	30	Increased visceral and skeletal variations	[3][4][7]

| Developmental Toxicity | Rabbit | - | 50 | Increased incidence of skeletal variations and malformations |[3][4] |

Human Health Risk Assessment

A human health risk assessment combines the toxicological profile (hazard identification and dose-response assessment) with an exposure assessment to characterize the potential risk to humans[4].

Reference Values

Regulatory bodies establish health-based guidance values, such as the Acceptable Daily Intake (ADI) and the Acute Reference Dose (ARfD), to determine safe levels of exposure. These values are derived from the NOAEL of the most sensitive endpoint in the most relevant animal study, with the application of uncertainty factors (typically 100-fold) to account for interspecies and intraspecies differences^[5].

Table 3: Human Health Risk Assessment Reference Values for **Ipconazole**

Parameter	Value (mg/kg bw/day)	Basis for Derivation (Study and Uncertainty Factor)	Regulatory Body/Source
Acceptable Daily Intake (ADI)	0.015	1-year chronic dog study (NOAEL of 1.5 mg/kg bw/day) with a 100-fold safety factor.	APVMA, EFSA ^{[5][7]}
Acute Reference Dose (ARfD)	0.015	Rat developmental toxicity study (NOAEL of 3 mg/kg bw/day) with a 200-fold safety factor.	EFSA ^{[5][7]}

| Chronic Population Adjusted Dose (cPAD) | 0.015 | Chronic dog study (NOAEL of 1.5 mg/kg bw/day) with 100x UF and 1x FQPA SF. | US EPA^[3] |

Exposure Assessment

Human exposure to **ipconazole** can occur through diet (consumption of residues in treated crops) and occupational settings (handling of treated seeds)^[4].

- Dietary Exposure: Since **ipconazole** is used as a seed treatment, residue levels in food commodities are generally very low, often below the limit of quantification (0.01 mg/kg)^{[1][7]}. Dietary risk assessments, which conservatively assume tolerance-level residues and 100%

crop treatment, have concluded that both acute and chronic exposure from food and drinking water are well below the established reference values, utilizing less than 1% of the cPAD or ARfD[3][4][7].

- Occupational Exposure: The primary route for worker exposure is dermal contact during the handling and planting of treated seeds. Inhalation exposure is considered negligible[1]. Risk assessments have concluded that with standard personal protective equipment (PPE), occupational risk estimates are not of concern[1].

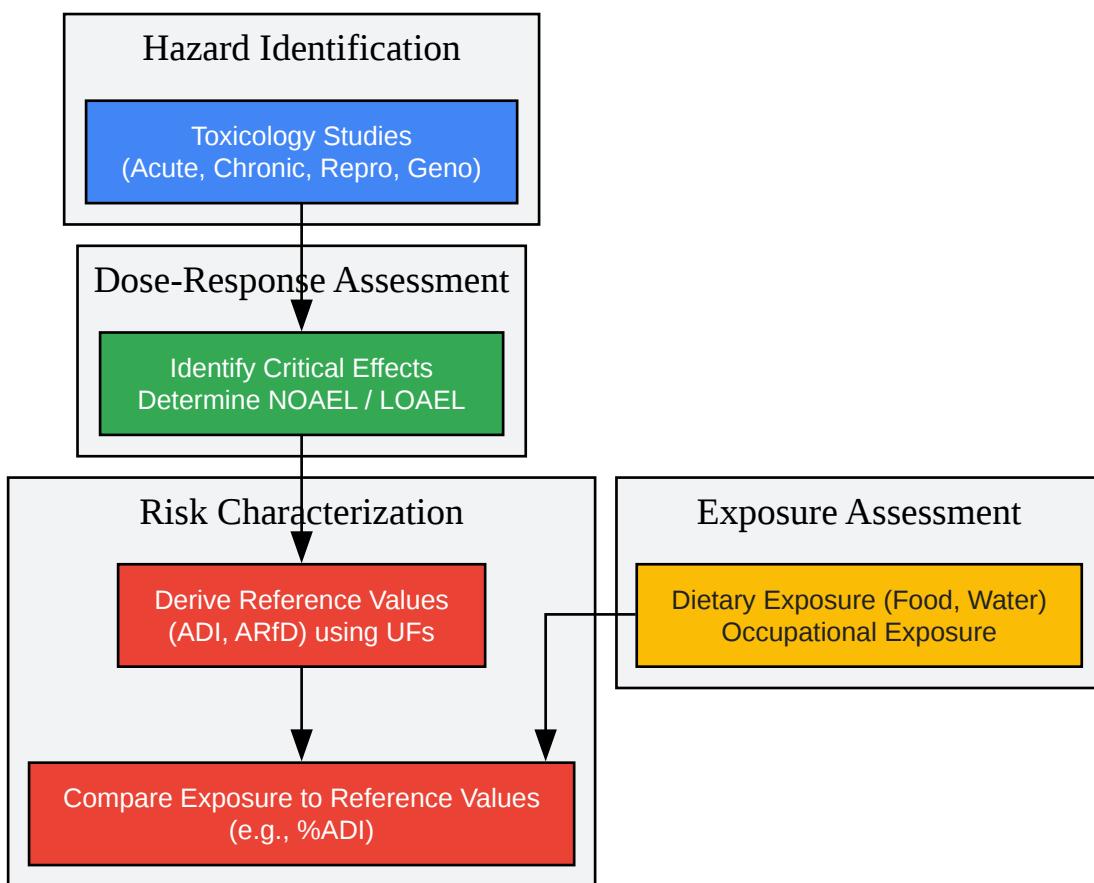
Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key studies cited.

Protocol: 1-Year Chronic Oral Toxicity Study in Dogs

- Test System: Beagle dogs, male and female.
- Administration: Oral, via capsule, administered daily for 52 weeks.
- Dose Levels: Typically included a control group and at least three dose levels, such as 1.5, 5, and 20 mg/kg bw/day.
- Endpoints Evaluated:
 - Clinical Observations: Daily checks for mortality, morbidity, and signs of toxicity (e.g., skin reddening).
 - Body Weight and Food Consumption: Measured weekly.
 - Ophthalmology: Examinations performed pre-test and at regular intervals.
 - Hematology and Clinical Chemistry: Blood and urine samples collected at multiple time points.
 - Gross Pathology: Full necropsy performed at termination.
 - Organ Weights: Key organs weighed.

- Histopathology: Microscopic examination of a comprehensive list of tissues from all animals.

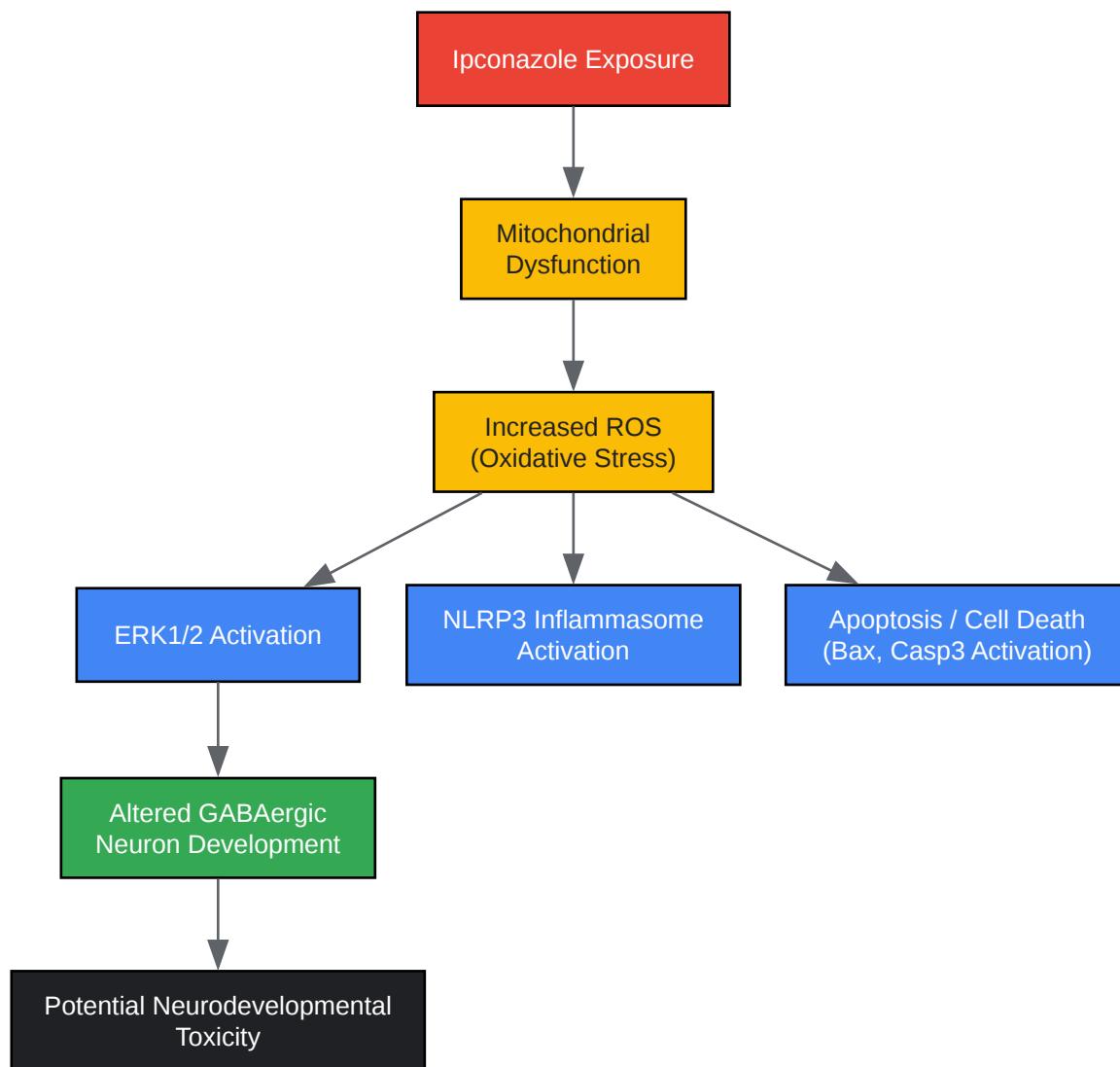

Protocol: Rat Developmental Toxicity Study

- Test System: Pregnant Sprague-Dawley rats.
- Administration: Oral gavage, administered daily during the period of major organogenesis (e.g., gestation days 6 through 15).
- Dose Levels: A control group and multiple dose levels designed to elicit maternal toxicity at the highest dose.
- Endpoints Evaluated:
 - Maternal: Clinical signs, body weight, food consumption, and necropsy findings at termination.
 - Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for malformations and variations.

Visualizations: Workflows and Pathways

Human Health Risk Assessment Workflow

The following diagram illustrates the standard workflow for assessing the human health risk of a pesticide like **ipconazole**.

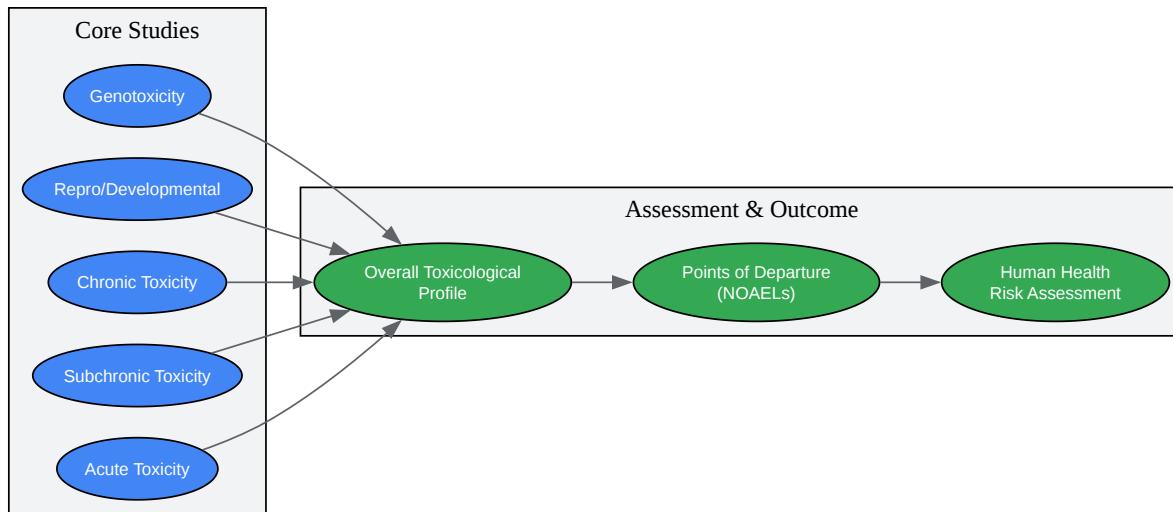


[Click to download full resolution via product page](#)

Caption: Workflow for Human Health Risk Assessment of **Ipconazole**.

Proposed Signaling Pathway for Ipconazole-Induced Cellular Stress

Based on recent in vitro and in vivo studies, this diagram outlines a potential mechanism by which **ipconazole** may induce cellular toxicity.



[Click to download full resolution via product page](#)

Caption: Proposed pathway for **Ipconazole**-induced cellular toxicity.

Logical Relationship of Toxicity Endpoints

This diagram shows how different types of toxicological studies contribute to the overall risk assessment.

[Click to download full resolution via product page](#)

Caption: Logical flow from toxicity studies to risk assessment.

Conclusion

Ipconazole demonstrates low acute toxicity and is not considered genotoxic, carcinogenic, or a primary reproductive or developmental toxicant. The primary effects observed after repeated exposure are related to portal-of-entry irritation and target organ toxicity, primarily in the liver, with dogs being the most sensitive species. Human health risk assessments based on a comprehensive toxicological database indicate that dietary and occupational exposures to **ipconazole** are below levels of concern when used according to label directions. Chronic dietary risk utilizes a very small fraction of the Acceptable Daily Intake (ADI) of 0.015 mg/kg bw/day. While the established toxicological profile is robust, emerging research into mechanisms like oxidative stress and mitochondrial disruption provides new avenues for understanding its cellular interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Ipconazole | PAN Europe pan-europe.info
- 3. Federal Register :: Ipconazole; Pesticide Tolerances federalregister.gov
- 4. Federal Register :: Ipconazole; Pesticide Tolerances federalregister.gov
- 5. cabidigitallibrary.org cabidigitallibrary.org
- 6. corteva.co.za corteva.co.za
- 7. Statement concerning the review of the approval of the active substance ipconazole - PMC pmc.ncbi.nlm.nih.gov
- 8. mdpi.com mdpi.com
- 9. Ipconazole Disrupts Mitochondrial Homeostasis and Alters GABAergic Neuronal Development in Zebrafish - PMC pmc.ncbi.nlm.nih.gov
- 10. Ipconazole Disrupts Mitochondrial Homeostasis and Alters GABAergic Neuronal Development in Zebrafish - PubMed pubmed.ncbi.nlm.nih.gov
- 11. The Fungicide Ipconazole Can Activate Mediators of Cellular Damage in Rat Brain Regions - PMC pmc.ncbi.nlm.nih.gov
- To cite this document: BenchChem. [Toxicological profile and human health risk assessment of Ipconazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b053594#toxicological-profile-and-human-health-risk-assessment-of-ipconazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com